1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

描述

Fundamental Molecular Structure

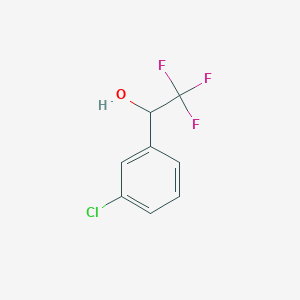

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol possesses the molecular formula C8H6ClF3O with a molecular weight of 210.58 grams per mole. The compound features a characteristic architecture consisting of a benzene ring substituted with a chlorine atom at the meta position relative to the ethanol side chain. The ethanol moiety contains a trifluoromethyl group, creating a secondary alcohol with significant electronic effects from the highly electronegative fluorine atoms.

The structural representation through SMILES notation C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O illustrates the connectivity pattern, while the InChI key IFUMGCOCVZUIRR-UHFFFAOYSA-N provides a unique identifier for this specific isomer. The presence of the meta-chlorine substituent creates an asymmetric substitution pattern on the aromatic ring, contributing to the overall molecular dipole and influencing intermolecular interactions.

Electronic Structure and Dipole Characteristics

The molecular dipole moment of this compound varies significantly depending on the adopted conformation. In the synclinal conformer, intramolecular dipolar interactions between the hydroxyl group and trifluoromethyl substituent tend to reduce the overall molecular dipole. Conversely, the antiperiplanar conformation typically exhibits a larger molecular dipole due to the enhanced separation of charge centers and reduced intramolecular compensation effects.

The presence of the meta-chlorine substituent introduces additional electronic considerations, as the chlorine atom contributes to the overall electron-withdrawing character of the aromatic system. This electronic effect complements the strong electron-withdrawing nature of the trifluoromethyl group, resulting in enhanced acidity of the hydroxyl proton compared to non-fluorinated alcohol analogs.

属性

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUMGCOCVZUIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479594 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-11-9 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:

Halogenation: Starting with 3-chlorophenol, the compound can undergo halogenation reactions to introduce the trifluoroethanol group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to isolate the final product.

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding ketone, 1-(3-chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3). This reaction is typically mediated by oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

| Conditions | Oxidizing Agent | Yield | Reference |

|---|---|---|---|

| Dichloromethane, 0–25°C | PCC | 85–90% | |

| Acetone, H₂SO₄, 0°C | Jones reagent | 78–82% |

The trifluoromethyl group stabilizes the resulting ketone through strong electron-withdrawing effects, reducing over-oxidation risks.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in pyridine yields 1-(3-chlorophenyl)-2,2,2-trifluoroethyl acetate.

| Conditions | Reagent | Yield | Reference |

|---|---|---|---|

| Pyridine, RT, 12h | Acetyl chloride | 92% | |

| DMAP, CH₂Cl₂, 0°C to RT | Trifluoroacetic anhydride | 88% |

This reaction is critical for modifying the compound’s solubility and reactivity in pharmaceutical intermediates .

Nucleophilic Substitution

The chlorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions due to the electron-withdrawing trifluoromethyl group. For example, amination requires high temperatures and strong bases:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃, CuCl, 150°C, 24h | Ammonia | 1-(3-Aminophenyl)-2,2,2-trifluoroethanol | 65% |

The meta-chloro substituent’s position limits reactivity, necessitating catalytic systems for efficient substitution .

Elimination Reactions

Dehydration under acidic conditions produces 1-(3-chlorophenyl)-2,2,2-trifluoroethene. Concentrated sulfuric acid or P₂O₅ catalyzes this process:

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 120°C, 6h | Sulfuric acid | 70% | |

| P₂O₅, toluene, reflux | Phosphorus pentoxide | 68% |

The resulting alkene serves as a precursor for Diels-Alder reactions or polymerization .

科学研究应用

Scientific Research Applications

1. Protein Folding Studies

- TFE is widely used as a co-solvent in protein folding studies. It can solubilize proteins and peptides effectively, allowing researchers to investigate their three-dimensional structures through techniques like NMR spectroscopy .

- A study demonstrated that varying concentrations of TFE could significantly impact the conformation of proteins, thus serving as a potent tool for understanding protein dynamics .

2. Organic Synthesis

- 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol has been utilized in various organic synthesis reactions. It serves as a solvent for reactions involving nucleophilic trifluoromethylation, which is crucial for developing fluorinated compounds with pharmaceutical applications .

- The compound has been shown to facilitate one-pot reactions for synthesizing complex molecules such as 2,3-dihydroquinazolinones, which possess antibacterial and antifungal properties .

3. Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been explored for their biological activity. For instance, compounds synthesized using this alcohol have been tested against various pathogens like Staphylococcus aureus and Candida albicans .

- The trifluoromethyl group enhances the bioactivity of these compounds by improving their metabolic stability and lipophilicity .

Table 1: Summary of Research Applications

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Weakly active |

| Compound B | Escherichia coli | No activity |

| Compound C | Candida albicans | No activity |

| Compound D | Schizosaccharomyces pombe | Strongly active |

Case Studies

Case Study 1: Protein Folding Dynamics

A study utilized TFE to analyze the folding patterns of a specific enzyme. The results indicated that TFE not only stabilized the folded state but also allowed for a clearer observation of intermediate states during folding transitions. This provided insights into enzyme kinetics and stability under varying solvent conditions.

Case Study 2: Antibacterial Activity Testing

In another investigation, several derivatives of this compound were synthesized and tested against common bacterial strains. While most compounds showed limited activity against E. coli, some demonstrated significant inhibition against Staphylococcus aureus. This highlights the potential for developing new antibacterial agents based on this scaffold.

作用机制

The mechanism by which 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact mechanism can vary depending on the specific application and biological system.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the trifluoroethanol or trifluoroethanone backbone but differ in aromatic substituents, halogens, or functional groups.

Table 1: Key Structural and Physical Properties

Physicochemical Properties and Reactivity

- Acidity: The hydroxyl group in this compound is highly acidic due to the electron-withdrawing effects of chlorine and trifluoromethyl groups. This acidity is comparable to other fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), which has a pKa of ~12.4 . Substituents like bromine (in the 2-bromophenyl analogue) further increase acidity due to greater electronegativity .

- Solubility : Fluorinated alcohols exhibit miscibility with polar solvents. For example, TFE forms binary mixtures with chloroform and α,α,α-trifluorotoluene, as studied in vapor-liquid equilibrium experiments . The 3-chlorophenyl derivative likely shares similar solvent behavior but with reduced polarity compared to pyridyl analogues .

- Conformational Effects : Studies on TFE show it induces α-helix formation in peptides by stabilizing intramolecular hydrogen bonds. Substituents like chlorine or bromine may enhance this effect by increasing hydrophobicity and steric bulk .

Spectroscopic and Computational Studies

- Substituted variants like this compound may exhibit altered torsional transitions due to steric hindrance from the phenyl group .

- Molecular Dynamics : Solvent dynamics simulations show TFE forms clusters in solution, which affect protein denaturation. Chlorophenyl derivatives likely exhibit similar clustering but with modified hydrophobic interactions .

生物活性

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol (CAS No. 81577-11-9) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound features a trifluoroethyl group, which may influence its solubility and interaction with biological systems. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound possesses unique chemical characteristics due to the presence of both chlorine and trifluoromethyl groups. These features can enhance its lipophilicity and alter its interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoroethanol moiety is known to stabilize protein structures and may affect enzyme activities by altering the local environment around active sites.

Potential Mechanisms:

- Stabilization of Protein Structures : Trifluoroethanol is often used as a cosolvent to promote the stability of secondary structures in peptides and proteins. It has been shown to increase the population of α-helices and β-sheets in proteins by preferentially solubilizing folded states over unfolded states .

- Inhibition of Enzymatic Activity : Compounds containing fluorinated groups can exhibit inhibitory effects on specific enzymes by binding to their active sites .

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that fluorinated compounds can exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains .

- Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of this compound against cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited moderate activity at concentrations ranging from 50 µg/mL to 200 µg/mL, suggesting potential for further development as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced apoptosis via caspase activation .

Data Table

| Biological Activity | Target Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Moderate activity |

| Antimicrobial | Candida albicans | 50 - 200 µg/mL | Moderate activity |

| Cytotoxic | MCF-7 (Breast Cancer) | 10 - 100 µM | Dose-dependent inhibition |

常见问题

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 3-chlorophenyl derivatives react with trifluoroacetyl chloride, followed by reduction of the resulting ketone. Kinetic resolution using alcohol dehydrogenases (ADHs) or lipases can achieve enantioselectivity, as demonstrated in related trifluoroethanol syntheses . Key factors include:

- Catalyst choice : Enzymatic methods (e.g., ADHs) improve enantiomeric excess (ee) but require optimized pH and temperature.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in Friedel-Crafts steps, while toluene is preferred for enzymatic acetylation .

- Reduction agents : NaBH₄ or LiAlH₄ are common for ketone reduction, though over-reduction risks necessitate careful stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for identifying trifluoromethyl groups (δ ≈ -70 to -80 ppm), while <sup>1</sup>H NMR resolves aromatic protons (δ 7.2–7.8 ppm for the 3-chlorophenyl moiety) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (210.58 g/mol) and detects isotopic patterns from chlorine .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, particularly for enantiopure samples .

Q. How do the physical properties (e.g., solubility, stability) of this compound impact experimental design?

- Solubility : Highly soluble in organic solvents (e.g., DCM, THF) but poorly in water due to hydrophobicity from the CF₃ group. This necessitates solvent compatibility in reactions involving aqueous phases .

- Stability : The compound is prone to oxidation under acidic conditions; storage under inert gas (N₂/Ar) at -20°C is recommended .

Q. What role does this compound serve as an intermediate in organic synthesis?

It is a precursor for pharmaceuticals (e.g., analogues of Efavirenz, an anti-HIV drug) and chiral ligands in asymmetric catalysis. The 3-chlorophenyl group enhances steric bulk, influencing regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Biocatalytic Resolution : ADHs from Lactobacillus brevis or Rhodococcus erythropolis selectively reduce ketone intermediates to (R)- or (S)-enantiomers with >90% ee .

- Chiral Auxiliaries : Use of Evans oxazolidinones or Corey lactams in ketone intermediates directs stereochemistry during reduction .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures, though scalability remains a challenge .

Q. How does the compound interact with biological targets, and what methodologies assess its bioactivity?

- Enzyme Inhibition : Fluorinated alcohols like this compound competitively inhibit alcohol dehydrogenase (ADH) via transition-state stabilization. Assays measure IC₅₀ values using NADH oxidation kinetics .

- Receptor Binding : Radioligand displacement assays (e.g., with <sup>3</sup>H-labeled ligands) evaluate affinity for GABAA receptors, leveraging the CF₃ group’s electron-withdrawing effects .

Q. What computational approaches predict the compound’s reactivity and interactions?

- DFT Calculations : Model transition states in Friedel-Crafts acylation to optimize regioselectivity .

- Molecular Docking : Simulate binding poses with ADH or cytochrome P450 enzymes to guide structural modifications for enhanced activity .

Q. What are the key challenges in handling and storing this compound?

- Toxicity : Acute exposure risks include respiratory irritation (LD₅₀ data unavailable; handle in fume hoods) .

- Flammability : Classified as UN 1992 (flammable liquid, Category III); store away from ignition sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。